2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate

Chiral separation Amino acid analysis Gas chromatography

Chiral amino acid analysis by GC-MS is often bottlenecked by long run times and poor enantiomeric resolution with conventional alkyl chloroformate derivatization. This bis(trifluoroethyl) bicarbamate eliminates that limitation. • Achieves baseline resolution of D/L-amino acid enantiomers in ≤31 minutes, far surpassing ethoxycarbonyl ethyl ester methods. • Sub-5-minute aminolysis kinetics at room temperature enable high-throughput 96-well plate derivatization and CRO chiral testing workflows. • ≥95% purity, supplied from mg to bulk quantities with immediate stock availability for research and method development.

Molecular Formula C6H5F6NO4
Molecular Weight 269.099
CAS No. 2031269-45-9
Cat. No. B2609837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate
CAS2031269-45-9
Molecular FormulaC6H5F6NO4
Molecular Weight269.099
Structural Identifiers
SMILESC(C(F)(F)F)OC(=O)NC(=O)OCC(F)(F)F
InChIInChI=1S/C6H5F6NO4/c7-5(8,9)1-16-3(14)13-4(15)17-2-6(10,11)12/h1-2H2,(H,13,14,15)
InChIKeyBLSWEMKDMMXMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Profile and Supplier Overview


2,2,2-Trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate (CAS 2031269-45-9) is a bis(trifluoroethyl) bicarbamate with molecular formula C₆H₅F₆NO₄, molecular weight 269.1 g/mol, and MDL number MFCD30345023 [1]. It belongs to the class of fluorinated carbamate derivatives frequently employed as volatile derivatizing agents for amino acid enantiomer separation by chiral-phase capillary gas chromatography and as versatile small-molecule scaffolds in medicinal chemistry [2][3]. The compound is commercially available from suppliers such as American Elements and Biosynth in quantities ranging from 25 mg to bulk, typically at ≥95% purity, and is designated strictly for research purposes [1].

Chiral-phase GC enantiomer separation workflow
Fluorinated carbamate fragment for medicinal chemistry SAR
High-purity research reagent; flexible supply scale

Why Generic Substitution Fails in Chiral Separation


Simple alkyl carbamate derivatizing agents such as ethyl chloroformate (ECF) cannot substitute for 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate or its precursor reagent 2,2,2-trifluoroethyl chloroformate (TFECF) in applications demanding rapid, high-resolution enantiomer separation. The bis(trifluoroethyl) carbamate motif imparts markedly higher volatility and shorter GC retention times than the corresponding ethoxycarbonyl ethyl ester derivatives, enabling baseline-resolved separation of nearly all amino acid enantiomeric pairs within 31 minutes—a benchmark not achievable with non-fluorinated analogs [1][2]. Furthermore, the electron-withdrawing trifluoroethyl groups enhance the electrophilicity of the carbonyl center, accelerating amine derivatization kinetics to completion within minutes at room temperature, a critical operational advantage in high-throughput analytical workflows [1][3].

Non-fluorinated carbamates may produce co-elution, preventing baseline enantiomer separation required for chiral purity assays.

Lower volatility of ethyl ester derivatives can increase GC run time, reducing daily sample throughput.

Rapid room-temperature aminolysis may be lost with non-fluorinated alternatives, slowing automated derivatization workflows.

Quantitative Differentiation vs. Closest Analogs


Enantiomeric Separation vs. Ethoxycarbonyl Ethyl Esters

Amino acids derivatized to the N(O)-2,2,2-trifluoroethoxycarbonyl 2′,2′,2′-trifluoroethyl ester form—the core structural motif of the target compound—achieved almost complete separation of all enantiomeric pairs, except for proline, within 31 minutes on a Chirasil-Val capillary GC column [1]. In contrast, the corresponding N(O)-ethoxycarbonyl ethyl ester derivatives yielded inferior enantiomeric resolution under identical chromatographic conditions, with multiple co-elutions observed [1]. The trifluoroethyl ester substitution reaction with isobutylamine also proceeded to near completion within 5 minutes at room temperature, demonstrating superior derivatization kinetics [2].

Enantiomer resolution
Head-to-head
Baseline resolution of all D/L pairs (except Pro) in 31 min vs Ethyl ester derivatives: incomplete resolution, co-elutions
Supports chiral purity method selection
Chirasil-Val column; room temp derivatization
Chiral separation Amino acid analysis Gas chromatography

GC Volatility and Retention vs. ECF Derivatives

Biogenic amine derivatives prepared using 2,2,2-trifluoroethyl chloroformate (TFECF), which generates the trifluoroethoxycarbonyl-trifluoroethyl carbamate substructure, exhibited significantly improved volatility compared to ethyl chloroformate (ECF) derivatives, as reflected in shorter GC retention times under identical chromatographic conditions [1]. The TFECF derivatization protocol produced biogenic amine carbamate derivatives in 94–99% yield across a panel of eight structurally diverse amines, matching or exceeding the yields obtained with ECF while providing enhanced analytical sensitivity [1].

GC volatility & yield
Head-to-head
Shorter retention times; 94–99% yield across 8 amines vs ECF derivatives: longer retention times
May increase throughput in amine screening
ZB-WAX column; derivatization at 5–10°C
Biogenic amine analysis Food safety GC-MS derivatization

Aminolysis Speed vs. Conventional Alkyl Carbamates

The 2,2,2-trifluoroethyl ester group within the target compound's structural class undergoes nucleophilic substitution with isobutylamine to completion within 5 minutes at room temperature, enabling rapid conversion to diamide derivatives for chiral GC [1]. This reactivity is attributed to the strong electron-withdrawing effect of the trifluoroethyl group, which activates the carbonyl toward aminolysis. Non-fluorinated alkyl carbamates (e.g., ethyl or methyl esters) typically require longer reaction times or elevated temperatures to achieve comparable conversion [1].

Aminolysis speed
Class-level
5 min
complete at room temp
Supports automated high-throughput derivatization
Class-level inference; validate for specific substrate
Derivatization kinetics Amino acid diamide synthesis Chiral GC

Molecular Electronegativity vs. Mono-Fluorinated Analogs

The target compound incorporates two 2,2,2-trifluoroethyl groups—one as an ester and one within a carbamate moiety—yielding a molecular formula C₆H₅F₆NO₄ with six fluorine atoms [1]. This dual fluorination pattern elevates molecular electronegativity (calculated LogP approximately 0.48 via PSA-based estimation) relative to mono-fluorinated analogs such as tert-butyl (2,2,2-trifluoroethyl)carbamate (CAS 470703-82-3, C₇H₁₂F₃NO₂, MW 199.17) [2]. The enhanced fluorine content increases the scaffold's metabolic stability and hydrogen-bonding potential, properties valued in fragment-based drug discovery where fluorinated carbamates serve as bioisosteres of ethyl carbamate pharmacophores [3].

Fluorine content
Class-level
F atoms 6
LogP ~0.48
MW 269.1
May support metabolic stability screening
Computed LogP; no direct stability data
Fluorinated scaffold Drug design Physicochemical properties

Optimal Application Scenarios


Chiral Amino Acid Analysis in Pharmaceutical QC

When QC protocols demand unambiguous baseline separation of D- and L-amino acid enantiomers, the trifluoroethoxycarbonyl-trifluoroethyl ester derivatization strategy—for which this compound serves as a direct model substrate or precursor analog—delivers complete enantiomeric resolution within 31 minutes, a performance level not attainable with ethoxycarbonyl ethyl ester methods [1]. This makes the compound and its derivatives directly applicable to pharmacopeial chiral purity testing of amino acid-based APIs.

Biogenic Amine Profiling in Food Safety

Food testing laboratories monitoring histamine, tyramine, putrescine, and cadaverine in fermented products benefit from the enhanced volatility and 94–99% derivatization yields of the trifluoroethyl carbamate derivative class, which translate to shorter GC-MS run times and lower detection limits compared to conventional ECF-based protocols [2]. The compound serves as a structural reference standard for method validation in this context.

Fluorinated Fragment Libraries for Metabolic Screening

Medicinal chemistry groups building fluorinated fragment libraries for metabolic stability screening can utilize this bis(trifluoroethyl) bicarbamate scaffold as a starting point for structure-activity relationship (SAR) exploration, leveraging its six fluorine atoms to probe the impact of high fluorine density on microsomal half-life and CYP450 inhibition profiles, relative to mono-fluorinated carbamate controls [3].

High-Throughput Chiral Derivatization Workflows

The sub-5-minute aminolysis kinetics of the trifluoroethyl ester group [4] makes this compound class ideal for automated 96-well plate derivatization protocols. Contract research organizations (CROs) offering chiral separation services can integrate this reagent system to minimize cycle time and maximize daily sample throughput without compromising enantiomeric resolution.

Application
Selection Property
Validation Focus
Chiral amino acid analysis
Enantiomer resolution capability
Baseline separation validation
Biogenic amine profiling
Derivatization yield and volatility
Method sensitivity and throughput
Fluorinated fragment libraries
Fluorine density scaffold
Metabolic stability and CYP profile
High-throughput chiral workflows
Derivatization speed
Room-temperature aminolysis efficiency
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